molecular formula C7H4BrFN2O B1292534 6-bromo-4-fluoro-1H-indazol-3-ol CAS No. 887568-01-6

6-bromo-4-fluoro-1H-indazol-3-ol

Cat. No. B1292534
CAS RN: 887568-01-6
M. Wt: 231.02 g/mol
InChI Key: YFEQEVZZMXXXTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated and fluorinated compounds involves multi-step reactions, including regioselective functionalization, cycloaddition, and halogen exchange reactions. For instance, the synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride is described as a regioselective metal-free preparation, highlighting the importance of selective functional group transformations in the synthesis of such compounds . Similarly, the synthesis of various brominated indene derivatives from their methyl-substituted precursors demonstrates the use of bromination reactions to introduce bromine atoms into the molecular structure .

Molecular Structure Analysis

The molecular structure of brominated and fluorinated compounds is often characterized using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione was determined using single-crystal X-ray methods, providing insights into the arrangement of molecules in the crystal lattice . Additionally, the optimized molecular structure and vibrational frequencies of a related compound, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, were investigated using computational methods and compared with experimental data .

Chemical Reactions Analysis

The reactivity of brominated and fluorinated compounds can be influenced by the presence of these halogens. For example, the photochromic and photomagnetic properties of brominated indene derivatives were investigated, showing that the substitution of hydrogen atoms by bromines significantly affects the properties of the compounds . The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one also illustrates the reactivity of such compounds, as it involves nitration, chlorination, N-alkylation, reduction, and condensation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated compounds are closely related to their molecular structure. The study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone revealed information about its charge transfer, molecular electrostatic potential, and potential role in nonlinear optics . The photoactive properties of methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate were also characterized, showing that while the molecule is photoactive in solution, its crystalline state inhibits photo-induced structural reorganization .

Scientific Research Applications

Antimicrobial Properties

6-bromo-4-fluoro-1H-indazol-3-ol, as part of the broader class of indazole compounds, has been identified to have significant antimicrobial properties. For instance, some indazoles have shown strong inhibitory effects on lactoperoxidase (LPO) activity, which is crucial in the body's natural antimicrobial defense system. Indazole derivatives, including variations of bromo- and fluoro-indazoles, have a wide range of biological activities, indicating their potential in antimicrobial applications (Köksal & Alım, 2018).

Organic Synthesis and Material Development

This compound and its related compounds play a significant role in organic synthesis and material development. The compound has been used in the synthesis of various biologically active compounds, showing its versatility and importance in pharmaceutical and material sciences. For instance, the compound was used as an intermediate in the synthesis of numerous biologically active structures, showcasing its utility in creating complex and functional materials (Wang et al., 2016).

Photophysical Properties

Indazole derivatives, including those with bromo- and fluoro-substituents, have been explored for their photophysical properties. They have been used as building blocks in complexation and metalloorganic structures for tuning their chelating and photophysical properties. This demonstrates the potential of this compound in the development of new materials with specific photophysical characteristics (Ruiz-Crespo et al., 2022).

Fluorogenic Behavior and Cell Imaging

Furthermore, derivatives of indazoles, including those with bromo and fluoro substituents, have exhibited unique fluorogenic behaviors, such as aggregation-induced emission, which is crucial for fluorescence imaging applications. This property makes them potentially suitable for sensing and two-photon cell imaging applications, indicating the relevance of this compound in advanced imaging techniques (Yoon et al., 2019).

Safety and Hazards

The compound “6-bromo-4-fluoro-1H-indazol-3-ol” is associated with several hazard statements including H301, H319, H331, and H401 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions in the synthesis of 1H-indazoles involve exploring new strategies for the synthesis of 1H- and 2H-indazoles . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

properties

IUPAC Name

6-bromo-4-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2O/c8-3-1-4(9)6-5(2-3)10-11-7(6)12/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEQEVZZMXXXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301254356
Record name 6-Bromo-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887568-01-6
Record name 6-Bromo-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887568-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-4-fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301254356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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